molecular formula C10H7ClN4S2 B12578753 6-Chloro-3-[5-(methylsulfanyl)thiophen-2-yl][1,2,4]triazolo[4,3-b]pyridazine CAS No. 596825-59-1

6-Chloro-3-[5-(methylsulfanyl)thiophen-2-yl][1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B12578753
CAS No.: 596825-59-1
M. Wt: 282.8 g/mol
InChI Key: KJCFLEJWGFUPJR-UHFFFAOYSA-N
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Description

6-Chloro-3-[5-(methylsulfanyl)thiophen-2-yl][1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that combines several functional groups, including a chloro group, a methylsulfanyl group, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-[5-(methylsulfanyl)thiophen-2-yl][1,2,4]triazolo[4,3-b]pyridazine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with thiophene carboxylic acids under acidic conditions. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles could be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-[5-(methylsulfanyl)thiophen-2-yl][1,2,4]triazolo[4,3-b]pyridazine can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro group can be substituted with nucleophiles like amines or thiols under basic conditions to form new derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Amines, thiols, bases like sodium hydroxide

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Dechlorinated derivatives

    Substitution: Amino or thiol-substituted derivatives

Scientific Research Applications

6-Chloro-3-[5-(methylsulfanyl)thiophen-2-yl][1,2,4]triazolo[4,3-b]pyridazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Chloro-3-[5-(methylsulfanyl)thiophen-2-yl][1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can disrupt metabolic pathways and lead to therapeutic effects, such as reduced inflammation or inhibited cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-3-[5-(methylsulfanyl)thiophen-2-yl][1,2,4]triazolo[4,3-b]pyridazine is unique due to its combination of a chloro group, a methylsulfanyl group, and a thiophene ring within the triazolopyridazine framework. This unique structure contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for further research and development.

Properties

CAS No.

596825-59-1

Molecular Formula

C10H7ClN4S2

Molecular Weight

282.8 g/mol

IUPAC Name

6-chloro-3-(5-methylsulfanylthiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine

InChI

InChI=1S/C10H7ClN4S2/c1-16-9-5-2-6(17-9)10-13-12-8-4-3-7(11)14-15(8)10/h2-5H,1H3

InChI Key

KJCFLEJWGFUPJR-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(S1)C2=NN=C3N2N=C(C=C3)Cl

Origin of Product

United States

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